2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Description

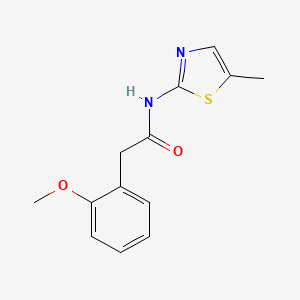

2-(2-Methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a methoxyphenyl group attached to the acetamide backbone and a 5-methyl-substituted thiazole ring.

Key structural attributes:

- Acetamide core: Provides a flexible scaffold for functionalization.

- 5-Methyl-1,3-thiazol-2-yl group: The thiazole ring contributes to π-stacking interactions, while the methyl substituent at position 5 may influence steric hindrance and metabolic stability.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-8-14-13(18-9)15-12(16)7-10-5-3-4-6-11(10)17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGCTYFZJPQQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322929 | |

| Record name | 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

730986-80-8 | |

| Record name | 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with 5-methyl-2-aminothiazole. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products

Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

Reduction: Formation of 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)ethylamine.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties

- Compounds with thiazole structures have demonstrated significant antimicrobial activity. Research indicates that derivatives similar to 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can inhibit the growth of various bacteria and fungi by disrupting essential biochemical pathways involved in cell wall synthesis and metabolism.

-

Anticancer Activity

- Several studies have explored the cytotoxic effects of thiazole derivatives on cancer cell lines. For instance, compounds with similar scaffolds have shown promising results against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values for these compounds often indicate significant potency, suggesting that modifications to the thiazole structure can enhance efficacy against specific cancer types .

Case Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of a series of thiazole-based compounds on MDA-MB-231 and HepG2 cell lines. The results indicated that modifications in the substituents on the thiazole ring significantly affected the IC50 values, with some derivatives showing IC50 values as low as 1.4 µM against MDA-MB-231 cells, demonstrating potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5l | MDA-MB-231 | 1.4 |

| Sorafenib | MDA-MB-231 | 5.2 |

| 5a | HepG2 | 74.2 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazole derivatives, including those structurally related to this compound. The findings revealed that these compounds effectively inhibited various pathogens by targeting lipid biosynthesis pathways crucial for bacterial survival.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial step often includes the formation of the thiazole ring followed by acylation with an appropriate acetamide derivative.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The methoxyphenyl group could interact with hydrophobic regions, while the thiazole ring might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Electron-Withdrawing vs. Electron-Donating Groups

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

- Substituent : Dichlorophenyl group (electron-withdrawing Cl atoms).

- Impact : The twisted conformation (79.7° dihedral angle between dichlorophenyl and thiazole rings) reduces π-π stacking but enhances intermolecular N–H···N hydrogen bonding, stabilizing crystal packing .

- Comparison : The methoxy group in the target compound is electron-donating, which may increase solubility and alter binding affinity compared to chlorine’s electron-withdrawing effects.

- N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (): Substituent: Hydroxyphenyl group. Comparison: The methoxy group avoids oxidation risks while still providing moderate hydrogen-bonding capability.

b) Phenoxy vs. Phenyl Substituents

- 2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Substituent: Ethylphenoxy group linked via an oxygen atom. Impact: The ether linkage increases flexibility and may enhance membrane permeability. The thiadiazole ring (vs. thiazole) introduces additional sulfur atoms, affecting electronic properties . Comparison: The target compound’s direct phenyl attachment (without oxygen) may reduce conformational flexibility but improve π-stacking interactions.

Heterocycle Modifications

a) Thiazole vs. Thiadiazole Rings

- 2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Heterocycle: 1,3,4-Thiadiazole. Comparison: The thiazole ring in the target compound offers fewer hydrogen-bonding sites but may confer better metabolic stability.

b) Substituent Position on Thiazole

- SirReal2 ():

- Structure : Naphthalen-1-ylmethyl group at position 5 of the thiazole.

- Impact : The bulky substituent facilitates SIRT2 inhibition by blocking the catalytic site .

- Comparison : The 5-methyl group in the target compound is less sterically demanding, which might limit SIRT2 affinity but improve bioavailability.

Pharmacological Activity Trends

-

- Methoxyphenyl-containing analogs (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) demonstrated potent activity against HCT-1, MCF-7, and PC-3 cell lines. The sulfonylquinazoline moiety likely contributes to DNA intercalation or kinase inhibition .

- Implication : The target compound’s methoxyphenyl group may synergize with the thiazole ring for similar activity, though absence of sulfonyl groups could alter the mechanism.

Structural and Pharmacological Data Table

Biological Activity

2-(2-Methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methoxyphenyl group and a thiazole ring, which are known for their contributions to biological activity. The thiazole ring is particularly significant due to its involvement in various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent. In vitro tests showed that it exhibits significant activity against various pathogens. For instance, derivatives of thiazole compounds have been reported to possess minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Additionally, these compounds displayed synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy .

Antitumor Activity

The anticancer potential of this compound has been evaluated through cytotoxicity assays against various cancer cell lines. For example, compounds structurally related to this compound showed IC50 values indicating significant cytotoxicity against liver carcinoma cell lines (HEPG2-1), with some derivatives achieving IC50 values as low as 1.03 µM . The structure-activity relationship (SAR) analysis revealed that electron-donating groups enhance cytotoxicity, while electron-withdrawing groups diminish it .

Target Interaction

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, they have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR . These interactions are crucial for their antimicrobial and anticancer effects.

Induction of Ferroptosis

Recent research indicates that certain thiazole derivatives may induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Compounds with specific structural features at the 2-position of the thiazole ring were found to selectively induce this form of cell death, highlighting a novel mechanism through which these compounds exert their cytotoxic effects .

Pharmacokinetics

Thiazole derivatives are generally characterized by moderate solubility profiles; they are slightly soluble in water but soluble in organic solvents like alcohol and ether . This solubility is crucial for their bioavailability and therapeutic efficacy.

Case Studies

Q & A

Q. What are the common synthetic routes and optimization strategies for synthesizing 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thioamide precursors, followed by acylation with 2-(2-methoxyphenyl)acetyl chloride. Key steps include:

- Thiazole ring formation : Using thiourea derivatives and α-haloketones under reflux in polar solvents (e.g., ethanol) .

- Acylation : Coupling the thiazole-2-amine intermediate with activated acetyl derivatives (e.g., chloroacetates) in the presence of bases like triethylamine . Optimization requires precise control of temperature (60–100°C), solvent selection (DMF, dichloromethane), and stoichiometric ratios to maximize yield (typically 60–85%) and purity. Post-synthesis purification employs recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity, with methoxy (-OCH₃) and thiazole protons showing distinct shifts (δ 3.8–4.1 ppm and δ 6.5–7.5 ppm, respectively) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ ~317 g/mol) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers assess the compound’s preliminary biological activity?

Initial screening involves:

- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity studies (MTT assays on cancer cell lines like HeLa or MCF-7) .

- Structure-activity relationship (SAR) : Comparing activity against analogs with modified methoxy or thiazole groups .

- ADME profiling : Solubility (logP via shake-flask method) and metabolic stability in microsomal assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across similar thiazole-acetamide derivatives?

Discrepancies often arise from substituent effects (e.g., methoxy vs. chloro groups) or assay conditions. Strategies include:

- Structural comparisons : Overlaying crystallographic data (e.g., using SHELXL ) to identify steric/electronic differences.

- Dose-response curves : Re-evaluating IC₅₀ values under standardized protocols (pH, serum concentration) .

- In silico modeling : Molecular docking to predict binding affinities for targets like COX-2 or EGFR .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Functional group modification : Introducing hydrophilic groups (e.g., sulfonate or PEG chains) on the methoxyphenyl ring .

- Prodrug design : Converting the acetamide to a hydrolyzable ester .

- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to enhance plasma half-life .

Q. How can crystallography and electron density maps improve understanding of its mechanism?

- X-ray diffraction : Using SHELX programs to resolve 3D structure, highlighting hydrogen bonds between the acetamide carbonyl and target proteins.

- Electron density analysis : Identifying key interactions (e.g., π-π stacking of the thiazole ring) to guide mutagenesis studies .

Q. What advanced techniques validate the compound’s target engagement in cellular models?

- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (ka/kd) to purified receptors .

- Cellular Thermal Shift Assay (CETSA) : Confirming target stabilization in lysates post-treatment .

- CRISPR-Cas9 knockouts : Correlating gene deletion with loss of compound efficacy .

Q. How should researchers address conflicting data in structure-activity relationship (SAR) studies?

- Meta-analysis : Aggregating data from analogs (e.g., 2-(4-methoxyphenyl) vs. 2-chlorophenyl derivatives) to identify trends .

- Free-Wilson analysis : Decomposing activity contributions of specific substituents .

- Machine learning : Training QSAR models on public datasets (ChEMBL, PubChem) to predict outliers .

Q. What methodologies assess the compound’s potential off-target effects?

- Proteome-wide profiling : Affinity pulldown with biotinylated probes followed by LC-MS/MS .

- High-content screening : Multiparametric imaging (e.g., mitochondrial membrane potential, ROS levels) .

- Transcriptomics : RNA-seq to detect pathway enrichment (e.g., apoptosis, inflammation) .

Q. How can in silico tools predict drug-likeness and toxicity early in development?

- ADMET prediction : SwissADME or ProTox-II for estimating hepatotoxicity and hERG inhibition .

- Molecular dynamics simulations : Assessing binding stability over 100-ns trajectories .

- Pan-assay interference (PAINS) filters : Eliminating promiscuous scaffolds .

Methodological Notes

- Crystallography : Prioritize synchrotron sources for high-resolution data (<1.0 Å) to resolve disordered methoxy groups .

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 cell lines .

- Synthetic reproducibility : Document reaction atmosphere (N₂ vs. air), as oxygen can oxidize thiazole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.